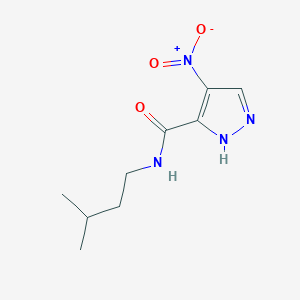![molecular formula C15H20F2N2 B5424150 7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5424150.png)
7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane, also known as DFMD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. DFMD has shown promising results in preclinical studies for the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mécanisme D'action
7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane acts as a dopamine D2 receptor agonist, which means that it binds to and activates these receptors. The activation of dopamine D2 receptors leads to an increase in the release of dopamine, a neurotransmitter that is involved in the regulation of mood, behavior, and movement. This compound has also been shown to have an inhibitory effect on the reuptake of dopamine, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can improve mood and behavior. This compound has also been shown to have anxiolytic and antidepressant effects. The compound has been shown to reduce the symptoms of Parkinson's disease and schizophrenia in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research purposes. This compound has also been extensively studied, which means that there is a large body of literature on the compound. However, there are also some limitations to using this compound in lab experiments. The compound has a short half-life, which means that it needs to be administered frequently. This compound also has a narrow therapeutic window, which means that it can be toxic at high doses.
Orientations Futures
There are several future directions for the study of 7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane. One potential area of research is the development of more potent and selective dopamine D2 receptor agonists. Another potential area of research is the use of this compound in combination with other drugs for the treatment of neurological disorders. This compound could also be studied for its potential use in the treatment of other disorders, such as addiction and obesity. Finally, the development of new synthetic routes for the synthesis of this compound could lead to improvements in yield and purity, which could make the compound more readily available for research purposes.
Conclusion:
This compound is a synthetic compound that has shown promising results in preclinical studies for the treatment of various neurological disorders. The compound acts as a dopamine D2 receptor agonist and has been shown to have anxiolytic and antidepressant effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of more potent and selective dopamine D2 receptor agonists and the use of this compound in combination with other drugs for the treatment of neurological disorders.
Méthodes De Synthèse
7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane can be synthesized using a multistep synthetic route. The first step involves the reaction of 2,3-difluorobenzylamine with 1,3-propanediamine to form the intermediate compound. The intermediate is then cyclized using trifluoroacetic acid to obtain this compound in good yield and purity. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent. The compound has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
7-[(2,3-difluorophenyl)methyl]-2,7-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2/c16-13-4-1-3-12(14(13)17)9-19-8-2-5-15(11-19)6-7-18-10-15/h1,3-4,18H,2,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYZHDUIOMHZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CN(C1)CC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424073.png)
![N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5424074.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424077.png)
![(2R*,3S*,6R*)-5-(2-fluorobenzoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5424079.png)
![[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5424086.png)
![1-methyl-1'-[3-(2-oxopyridin-1(2H)-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5424102.png)

![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5424108.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5424113.png)



![4-[4-(4-fluorophenoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5424156.png)
![6-chloro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline hydrochloride](/img/structure/B5424171.png)